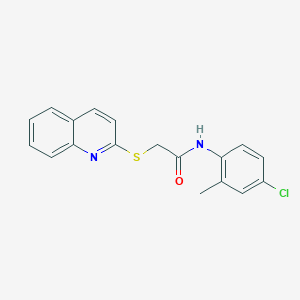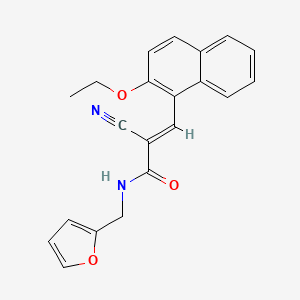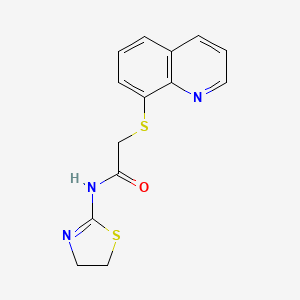
N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMA belongs to a class of compounds known as thioacetamides, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide is not fully understood. However, it is believed that N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide exerts its biological activities by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has also been shown to inhibit the growth and proliferation of bacteria and fungi. In addition, N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide is its broad range of biological activities. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide to minimize any potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide. One area of research is the development of novel therapeutics based on the structure of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide. Another area of research is the investigation of the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide. This may lead to the development of more potent and selective inhibitors of various enzymes and proteins involved in cell growth and proliferation. Finally, further studies are needed to determine the optimal dosage and administration of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide for its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide involves the reaction of 4-chloro-2-methylphenylamine with 2-mercaptoquinoline in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide. This method has been optimized to produce high yields of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antibacterial, and antifungal activities. In addition, N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has also been shown to possess anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-10-14(19)7-8-15(12)20-17(22)11-23-18-9-6-13-4-2-3-5-16(13)21-18/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWYFZIIAPXRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)

![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)
![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)

![5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B5819602.png)

![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)